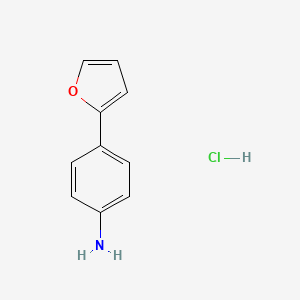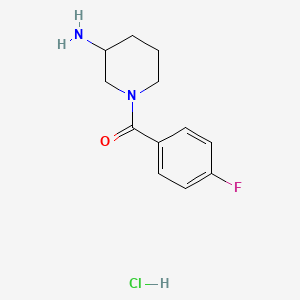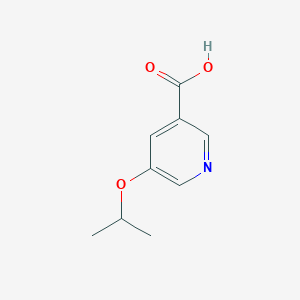
6-Bromo-3-chloro-2-fluorophenylboronic acid
Overview
Description
6-Bromo-3-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrClFO2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method includes the sequential introduction of bromine, chlorine, and fluorine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available phenylboronic acid. The process includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Employing chlorine gas or thionyl chloride.
Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
These steps are followed by purification processes like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted phenylboronic acids: from nucleophilic substitution.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its role in drug discovery and development, especially in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-chloro-2-fluorophenylboronic acid exerts its effects is primarily through its reactivity as a boronic acid. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Phenylboronic acid: The parent compound without halogen substitutions.
4-Bromo-2-chlorophenylboronic acid: A similar compound with different halogen substitution patterns.
2-Fluoro-5-bromophenylboronic acid: Another derivative with fluorine and bromine substitutions.
Uniqueness: 6-Bromo-3-chloro-2-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylboronic acid derivatives. The presence of three different halogens on the phenyl ring allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWDCSBDDYTXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228065 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-87-2 | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401228065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


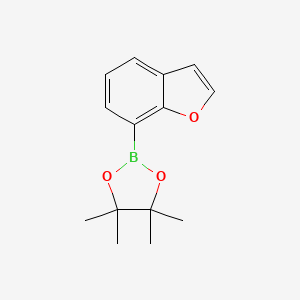
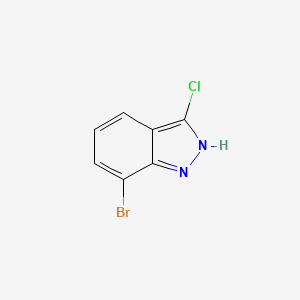
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
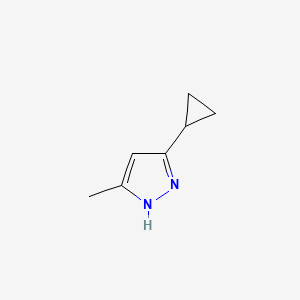
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
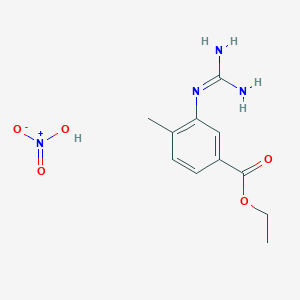
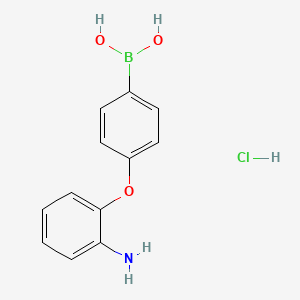
![4-Bromo-N-[2-(TBDMSO)ethyl]benzenesulfonamide](/img/structure/B1521834.png)
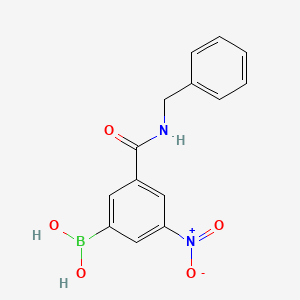
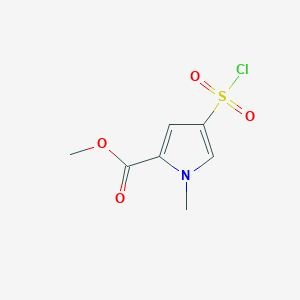
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)
